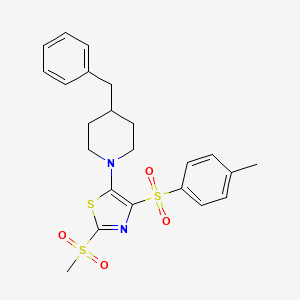

5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

Description

Properties

IUPAC Name |

5-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S3/c1-17-8-10-20(11-9-17)32(28,29)21-22(30-23(24-21)31(2,26)27)25-14-12-19(13-15-25)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOXMSPPKMPFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a piperidine moiety that contributes to its pharmacological properties. Its chemical structure can be represented as follows:

- Molecular Formula : C18H22N2O3S2

- Molecular Weight : 378.51 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 15-30 µg/mL, highlighting the compound's potential as an antimicrobial agent .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cell lines, with IC50 values reported at approximately 20 µM .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 20 | Induction of apoptosis |

| Similar Thiazole A | HeLa | 25 | Cell cycle arrest |

| Similar Thiazole B | A549 | 30 | Apoptosis |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various signaling pathways. It has been suggested that the compound interacts with specific receptors or enzymes involved in cell proliferation and apoptosis . For instance, it may inhibit the activity of certain kinases that are crucial for tumor growth.

Case Studies

A notable case study involved the administration of a thiazole derivative in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing increased levels of apoptotic cells in treated tumors . This underscores the potential therapeutic applications of this compound in oncology.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles : The thiazole core (target compound) vs. oxadiazole () may confer differences in electronic properties and hydrogen-bonding capacity. Thiazoles, with a sulfur atom, often exhibit distinct pharmacokinetic profiles compared to oxadiazoles.

- Sulfonyl Groups: The methylsulfonyl group in the target compound and ’s oxadiazole may enhance binding to enzymatic targets through polar interactions.

- Piperidine/Piperazine Moieties : The 4-benzylpiperidine in the target compound vs. benzhydrylpiperazine () or 4-methylpiperidine () may influence solubility and receptor affinity. Piperidine (less basic than piperazine) could reduce pH-dependent ionization.

Key Observations :

- EPS Inhibition : The oxadiazole in –5 demonstrates potent inhibition of bacterial exopolysaccharide (EPS) production, critical for pathogenicity. The target compound’s methylsulfonyl and tosyl groups may similarly interfere with bacterial enzymes (e.g., glycosyltransferases) .

- Enzyme Induction : highlights the oxadiazole’s role in enhancing SOD/POD activity in plants. The thiazole core’s sulfur atom could modulate redox-related pathways, though this remains speculative without data.

Pharmacological Potential

- Methylsulfonyl Group : Present in both the target compound and ’s oxadiazole, this group is associated with improved metabolic stability and target affinity in kinase inhibitors (e.g., EGFR/HER-2 inhibitors in ) .

- Tosyl Group : The 4-tosyl substituent may reduce solubility compared to smaller groups (e.g., 4-fluorophenyl), necessitating formulation optimization for bioavailability.

Q & A

Q. How can the synthesis of 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole be optimized for yield and purity?

Methodological Answer:

- Solvent Selection: Use dimethyl sulfoxide (DMSO) or ethanol for solubility and reaction efficiency .

- Catalysts: Employ acid/base catalysts depending on the reaction step (e.g., for sulfonylation or thiazole ring formation) .

- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to minimize by-products .

- Purification: Use recrystallization (methanol or ethanol) or column chromatography for high-purity isolation .

- Microwave-Assisted Synthesis: Consider this method to reduce reaction time and improve yield, as demonstrated for analogous thiazolidinone derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzylpiperidine group appear at δ 7.2–7.4 ppm, while methylsulfonyl protons resonate near δ 3.1–3.3 ppm .

- Mass Spectrometry (MS): Use EI-MS or ESI-MS to verify molecular weight (e.g., [M+1] peaks) .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as applied to structurally similar thiazole derivatives .

Q. Which in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Antimicrobial Activity: Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .

- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition: Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer:

-

Structural Modifications: Systematically vary substituents (e.g., benzylpiperidine, tosyl, or methylsulfonyl groups) and assess biological effects. For example:

Analog Modification Biological Impact Reference Replacement of tosyl with fluorophenyl Alters receptor selectivity Piperidine substitution with pyridine Reduces cytotoxicity -

Bioassays: Compare IC values across analogs in standardized assays (e.g., kinase inhibition) .

-

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets like kinases or GPCRs .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze compound purity via HPLC (>95%) to rule out impurities influencing results .

- Assay Standardization: Use identical cell lines (e.g., ATCC-certified), culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis: Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .

- Structural Confirmation: Re-examine disputed compounds via X-ray crystallography to confirm identity .

Q. What advanced strategies can resolve overlapping signals in NMR spectra?

Methodological Answer:

- 2D NMR Techniques: Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign protons and carbons in crowded spectral regions .

- Isotopic Labeling: Synthesize - or -labeled derivatives to simplify signal assignment in complex heterocycles .

- Dynamic NMR: Analyze temperature-dependent shifts to identify conformational equilibria in the piperidine ring .

Q. How to evaluate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays: Incubate with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Plasma Stability: Monitor degradation in plasma (37°C, pH 7.4) over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.